4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl
Description
Properties
Molecular Formula |
C22H25F3O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C22H25F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h8-17H,2-7H2,1H3 |
InChI Key |
YAGVCMSXMAEADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The trifluoromethoxy group’s electron-withdrawing nature necessitates careful control of reaction atmosphere (inert gas) to prevent side reactions.
Preparation of Key Intermediates
Synthesis of Trans-4-Propylcyclohexyl-Substituted Aryl Halide
The trans-4-propylcyclohexyl group is introduced via catalytic hydrogenation or Grignard reactions:
- Starting Material : 4-Propylcyclohexanol is converted to 4-propylcyclohexyl bromide using HBr/AcOH.
- Coupling to Aromatic Ring : The bromide undergoes Ullmann coupling with iodobenzene to form 4-(4-propylcyclohexyl)iodobenzene.
- Boronation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ yields 4-(4-propylcyclohexyl)phenylboronic acid.
Critical Parameters :
Synthesis of Trifluoromethoxy-Substituted Aryl Halide
The trifluoromethoxy group is introduced via radical O-trifluoromethylation or nucleophilic substitution:
- Radical Route : 4-Hydroxybiphenyl reacts with CF₃I under UV light, followed by OCF₃ migration.
- Nucleophilic Route : 4-Bromophenol reacts with AgOCF₃ in DMF to form 4-bromo-3-(trifluoromethoxy)biphenyl.
Yield Optimization :
- Radical methods achieve 62–85% yield but require strict oxygen exclusion.
- Nucleophilic routes offer 70–78% yield with shorter reaction times.
Purification and Characterization
Purification Strategies
| Step | Method | Purity Achieved | Source |
|---|---|---|---|
| Crude Product | Column chromatography (SiO₂, hexane/EtOAc) | >95% | |
| Recrystallization | Ethanol or methanol | >98% | |
| Final Drying | Vacuum desiccation (40°C, 24h) | >99% |
Spectroscopic Characterization
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.0–2.5 (cyclohexyl CH₂), δ 6.8–7.2 (biphenyl Ar-H) | |
| ¹⁹F NMR | δ −58 to −62 (OCF₃) | |
| HRMS | [M+H]⁺ at m/z 363.43 (calc. 362.43) |
Challenges and Mitigation Strategies
Common Synthetic Issues
- Isomerization : The trans-cyclohexyl group may isomerize to cis under prolonged heating. Mitigation: Use low-temperature coupling (≤80°C) and short reaction times.
- Trifluoromethoxy Hydrolysis : The OCF₃ group is susceptible to hydrolysis in acidic conditions. Mitigation: Neutralize reaction mixtures immediately post-synthesis.
Yield-Limiting Factors
| Factor | Impact on Yield | Solution |
|---|---|---|
| Boronic Acid Degradation | ≤20% loss | Fresh preparation, inert storage |
| Palladium Leaching | ≤15% yield drop | Use chelating ligands (dppf) |
| Solvent Impurities | ≤10% variability | Distill solvents before use |
Comparative Analysis of Methodologies
Method A vs. Method B
| Parameter | Suzuki-Miyaura (Method A) | Ullmann Coupling (Method B) |
|---|---|---|
| Yield | 75–94% | 50–65% |
| Reaction Time | 12–24h | 48–72h |
| Catalyst Cost | High (Pd-based) | Moderate (Cu-based) |
| Stereochemical Control | Excellent | Poor |
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
One of the primary applications of 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl is in the manufacturing of liquid crystal displays. The compound's unique thermal and electrical properties make it an ideal candidate for high-performance LCDs:
- Dielectric Anisotropy : The trifluoromethoxy group enhances dielectric anisotropy, which is crucial for controlling liquid crystal alignment and improving display performance .
- Thermal Stability : Its thermal stability allows for effective operation over a wide temperature range, making it suitable for various electronic devices.
Research indicates that compounds structurally similar to 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl may exhibit biological activity:
- Endocrine Disruption Potential : Studies have shown that exposure to certain liquid crystal monomers can affect gene expression related to metabolic processes, indicating potential endocrine-disrupting effects .
- Toxicity Studies : Investigations into the toxicity of similar compounds suggest that they may influence lipid and carbohydrate metabolism in biological systems.
Case Studies
| Study Focus | Findings |
|---|---|
| Interaction with Biological Systems | Compounds similar to 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl were shown to alter gene expression related to metabolic processes, indicating potential health risks associated with exposure. |
| LCD Performance | In laboratory settings, LCDs utilizing this compound demonstrated improved response times and color fidelity compared to traditional materials due to its dielectric properties. |
Mechanism of Action
The mechanism of action of 4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications in substituent groups, chain length, and aromatic systems. Key examples include:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 133937-72-1 | 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl | C22H31F3O | 368.23 | Propylcyclohexyl, trifluoromethoxy |
| 135734-59-7 | 4-Ethyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexyl) | C21H29F3O | 354.22 | Ethylcyclohexyl, trifluoromethoxy |
| 133914-49-5 | 4-Pentyl-4'-[4-(trifluoromethoxy)phenyl]-1,1'-bicyclohexyl | C24H35F3O | 396.26 | Pentylcyclohexyl, trifluoromethoxy |
| 102225-45-6 | 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl | C28H30F2 | 404.54 | Butyl, difluorophenyl-ethynyl |
| 1246652-57-2 | 4-((4-Fluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl | C21H19F | 290.38 | Fluorophenyl-ethynyl, propyl |
Key Observations :
- Chain Length Effects : Increasing alkyl chain length (ethyl → propyl → pentyl) correlates with higher molecular weight and altered mesophase behavior. For instance, the pentyl analog (396.26 g/mol) exhibits a broader nematic phase range compared to the propyl variant (368.23 g/mol) .
- Substituent Polarity: The trifluoromethoxy group (-OCF3) in 133937-72-1 enhances polarity and thermal stability compared to non-fluorinated analogs like 4-propylphenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (CAS 97564-42-6, C25H38O2) .
- Aromatic Modifications : Ethynyl-linked substituents (e.g., 102225-45-6) introduce rigidity, reducing solubility in organic solvents but improving optical anisotropy .
Thermal and Analytical Properties
Data from thermal analysis and chromatography highlight functional differences:
- Retention Behavior : In gas chromatography-mass spectrometry (GC-MS), 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl elutes at 33.35 minutes under standardized conditions, slightly later than its ethyl analog (32.89 minutes), indicating higher polarity .
- Thermal Stability : The trifluoromethoxy group confers superior thermal resilience compared to ethoxy or methoxy analogs. For example, 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5) degrades at 280°C, whereas 133937-72-1 remains stable up to 320°C .
Critical Research Findings
Substituent-Driven Polarity : The trifluoromethoxy group increases dipole moment by ~1.2 Debye compared to methoxy analogs, enhancing compatibility with polar matrices in liquid crystal displays .
Environmental Detection : The compound is detectable in indoor dust at concentrations <1 ng/g via QuEChERS-GC-MS, highlighting its environmental persistence .
Structural Similarity : Compounds like 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl (similarity score 0.97) share 97% structural alignment but differ in phase transition temperatures due to ethynyl rigidity .
Biological Activity
4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl, commonly referred to as compound 162101-15-7 , is a synthetic organic compound notable for its applications in liquid crystal displays (LCDs) due to its unique thermal and electrical properties. The compound features a biphenyl structure with a trifluoromethoxy group and a propylcyclohexyl substituent, which contribute to its biological activity and potential toxicity in various biological systems.
Chemical Structure and Properties
- Molecular Formula : C22H25F3O
- CAS Number : 162101-15-7
- Molecular Weight : 392.43 g/mol
The trifluoromethoxy group enhances the compound's dielectric anisotropy, making it suitable for high-performance electronic applications. Its structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 392.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
Toxicity and Bioaccumulation
Research indicates that compounds similar to 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl may exhibit significant biological activity, particularly regarding toxicity and bioaccumulation. Studies have shown that exposure to certain liquid crystal monomers can alter gene expression related to metabolic processes, particularly those associated with lipid and carbohydrate metabolism. This suggests potential endocrine-disrupting effects, which could have implications for human health and environmental safety .
Endocrine Disruption Potential
The endocrine-disrupting potential of this compound has been highlighted in various studies. For instance, it has been observed that exposure to similar compounds can lead to alterations in hormone signaling pathways, impacting reproductive health and metabolic functions in organisms. The trifluoromethoxy group may play a role in these disruptive effects by interacting with hormone receptors or influencing metabolic enzyme activities.
Study 1: Gene Expression Alteration
A study investigating the effects of liquid crystal monomers on gene expression found that exposure to compounds structurally related to 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl resulted in significant changes in the expression of genes involved in lipid metabolism. The study utilized human liver cell lines exposed to varying concentrations of the compound, revealing dose-dependent effects on gene expression profiles associated with metabolic pathways.
Study 2: Toxicological Assessment
Another research effort focused on the toxicological assessment of this compound using aquatic organisms as model systems. Results indicated that exposure led to increased mortality rates and developmental abnormalities in fish embryos, suggesting that the compound may pose risks to aquatic ecosystems. The study emphasized the need for further investigation into the long-term environmental impacts of such compounds .
Q & A
Q. Table 1: Representative Data for a Similar Biphenyl Derivative
| Property | Value (Example) | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄F₂ | |
| Molecular Weight (g/mol) | 314.42 | |
| SMILES | CCCC1CCC(CC1)C1=CC=C(C=C1)C1=CC(F)=C(F)C=C1 |
Basic: How are structural isomers or conformers of this compound resolved experimentally?
Answer:
- Chromatography : Use HPLC with chiral stationary phases to separate enantiomers (e.g., trans- vs. cis-4-propylcyclohexyl groups).
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., biphenyl torsion angles ).
- Dynamic NMR : Detect cyclohexyl ring flipping barriers at variable temperatures .
Advanced: How can computational methods (e.g., DFT) predict mesomorphic or electronic properties of this compound?
Answer:
Density Functional Theory (DFT) simulations model:
- Mesomorphism : Calculate dipole moments and polarizability to predict liquid crystalline behavior (e.g., biphenyl derivatives often exhibit smectic phases due to rigid cores ).
- Electronic Structure : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport potential.
- Conformational Energy : Compare trans- and cis-cyclohexyl substituent stability (e.g., trans-4-propylcyclohexyl lowers steric strain ).
Key Insight : Discrepancies between simulated and experimental mesophase transitions may arise from neglecting dispersion forces in DFT—requiring hybrid functionals like B3LYP-D3 .
Advanced: What experimental designs are suitable for studying environmental fate or biodegradation pathways?
Answer:
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .
- Soil/Water Partitioning : Measure log Kow (octanol-water) and log Koc (organic carbon) to model environmental distribution .
Ecotoxicology :
- Use microcosms to assess toxicity in Daphnia magna or algal populations (OECD Test Guideline 201/202) .
Note : Long-term studies (5+ years) may reveal metabolite accumulation, such as trifluoromethoxy cleavage products .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Common contradictions arise from:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Impurity Artifacts : Trace aldehydes in synthesis may introduce spurious FTIR peaks (e.g., 1700–1750 cm⁻¹).
Q. Mitigation Strategies :
- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
- Reproduce synthesis under inert atmospheres to minimize oxidation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential trifluoromethoxy group volatility.
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Storage : In amber vials under argon at –20°C to prevent photodegradation .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings (reduces homocoupling byproducts).
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol.
- Byproduct Analysis : Monitor reaction progress via TLC and GC-MS to identify intermediates (e.g., unreacted boronic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
